9-Benzyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Benzyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C20H15NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the carbazole ring and an aldehyde group at the 3-position of the carbazole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar carbazole derivatives have been found to exhibit significant cytotoxic activity against various tumor cell lines , suggesting potential targets within cancer pathways.
Biochemical Pathways
Given the cytotoxic activity of similar carbazole derivatives , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar carbazole derivatives have been found to exhibit cytotoxic activity, suggesting that this compound may induce cell death in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde typically involves the following steps:
N-Benzylation of Carbazole: Carbazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form 9-benzylcarbazole.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 9-Benzyl-9H-carbazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: 9-Benzyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Benzyl-9H-carbazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 9-Benzyl-9H-carbazole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antitumor Activity: Derivatives of carbazole, including this compound, have shown potential antitumor activity by targeting specific cellular pathways.
Industry:
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but with an ethyl group instead of a benzyl group.
9-Phenyl-9H-carbazole-3-carbaldehyde: Similar in structure but with a phenyl group instead of a benzyl group.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains two aldehyde groups at the 3 and 6 positions.
Uniqueness: 9-Benzyl-9H-carbazole-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both the benzyl and aldehyde groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a promising compound in scientific research.
Properties
IUPAC Name |
9-benzylcarbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXZYWQXATWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389080 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54117-37-2 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzylcarbazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the carbazole scaffold and the 9-benzyl substituent in the observed antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde?
A1: The research suggests that both the carbazole scaffold and the 9-benzyl substituent are crucial for the antiplatelet activity of this compound. While the exact mechanism of action remains unclear, the study investigated several derivatives with modifications to these structural elements. Notably, compounds like 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (3b), which retains the core structure, also exhibited significant antiplatelet activity, comparable to the lead compound and the known inhibitor YC-1 []. This observation suggests that the carbazole core structure and the benzyl group at the 9-position are essential for interacting with the biological target(s) responsible for the observed activity. Further studies exploring variations in the substituents on the benzyl ring could provide valuable insights into the structure-activity relationship and help optimize the antiplatelet potency of this class of compounds.
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